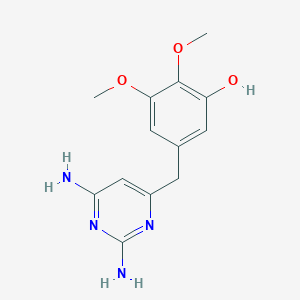
21-Dehydro-16alpha-methyl-11-oxo Prednisolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Dehydro-16alpha-methyl-11-oxo Prednisolone is a synthetic glucocorticoid and a derivative of cortisol. It is an impurity of Prednisolone, which is widely used to treat various inflammatory and autoimmune conditions.
Analyse Des Réactions Chimiques
21-Dehydro-16alpha-methyl-11-oxo Prednisolone, like other glucocorticoids, can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: It can be reduced to form other derivatives.
Substitution: Various substitution reactions can occur, especially at the hydroxyl and keto groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically other glucocorticoid derivatives.
Applications De Recherche Scientifique
21-Dehydro-16alpha-methyl-11-oxo Prednisolone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and reactions of glucocorticoids.
Biology: It is used in biological research to study the effects of glucocorticoids on cellular processes.
Medicine: It is studied for its potential therapeutic effects and as a model compound to understand the pharmacokinetics and pharmacodynamics of glucocorticoids.
Industry: It is used in the pharmaceutical industry for quality control and to ensure the purity of Prednisolone products.
Mécanisme D'action
The mechanism of action of 21-Dehydro-16alpha-methyl-11-oxo Prednisolone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate gene expression. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines and other mediators .
Comparaison Avec Des Composés Similaires
21-Dehydro-16alpha-methyl-11-oxo Prednisolone is similar to other glucocorticoids like Prednisolone, Prednisone, and Methylprednisolone. it is unique in its specific structure and the presence of the 21-dehydro and 16alpha-methyl groups, which may influence its pharmacological properties.
Similar Compounds
Propriétés
Formule moléculaire |
C22H26O5 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-[(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H26O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,11-12,15-16,19,27H,4-5,8,10H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1 |
Clé InChI |
VOGAAQCXMFPFJO-VUOZLLHNSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)C=O)O)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)C=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
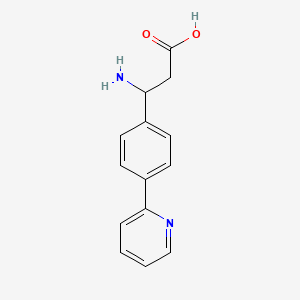
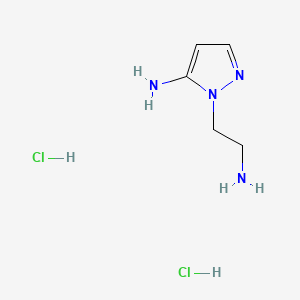
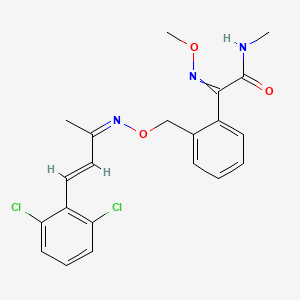
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
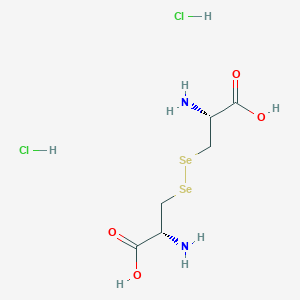
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)

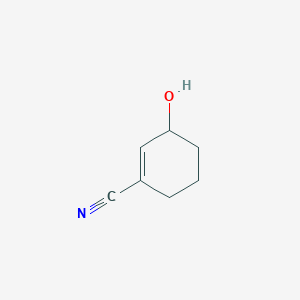
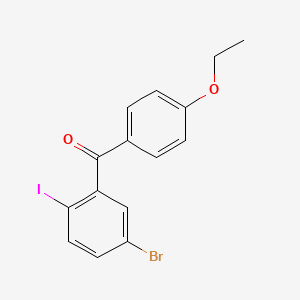
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
